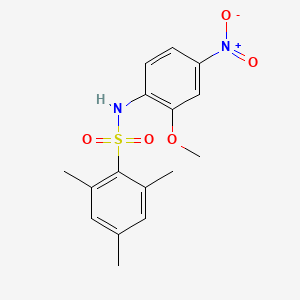
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBS is a sulfonamide derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide selectively inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition results in a decrease in the concentration of bicarbonate ions in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the prevention of epileptic seizures. Additionally, N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have potential applications in the treatment of osteoporosis, as it inhibits the activity of osteoclasts, which are cells responsible for bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages as a research tool, including its ability to selectively inhibit the activity of carbonic anhydrase enzymes, its wide range of physiological effects, and its potential applications in the treatment of various diseases. However, N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, including the development of new synthetic methods for the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the potential advantages and limitations of N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide as a research tool.
Méthodes De Synthèse
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide as a yellow crystalline solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase activity by N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(18(19)20)9-15(14)23-4/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBIPEVSFCCOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)





![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)

amine](/img/structure/B5115684.png)
